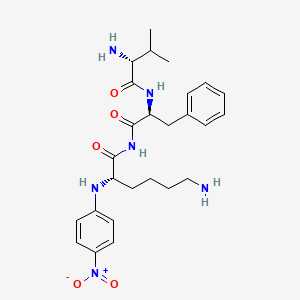

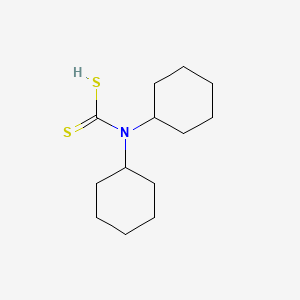

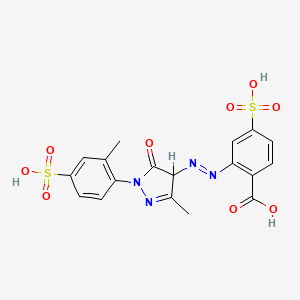

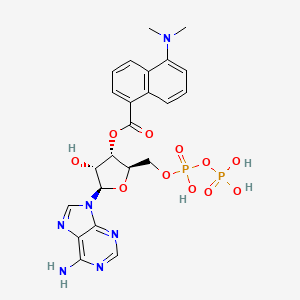

Benzoic acid, 2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. この化合物は主に染料として使用され、さまざまな科学研究分野で応用されています。

準備方法

アシッドイエロー54遊離酸の合成は、いくつかのステップを伴います。一般的な方法の1つは、5-ヒドロキシ-3-メチル-1-(2-メチル-4-スルホフェニル)-1H-ピラゾールのジアゾ化、続いて4-スルホ安息香酸とのカップリングを含みます。 反応条件は、通常、中間体の安定性を確保するために、酸性環境および制御された温度を伴います .

工業的生産方法は、多くの場合、同様の反応経路を使用しますが、収率と純度を高めるために最適化された大規模合成を伴います。 これらの方法には、連続フロープロセスや反応効率を高めるための高度な触媒の使用が含まれる場合があります .

化学反応の分析

アシッドイエロー54遊離酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、アゾ基をアミンに変換して、化合物の特性を変更する可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな酸と塩基が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究への応用

アシッドイエロー54遊離酸は、科学研究において幅広い応用があります。

化学: さまざまな化学アッセイや分析技術で染料として使用されます。

生物学: この化合物は、顕微鏡下で生物学的サンプルを可視化する染色手順で使用されます。

医学: 研究では、この化合物を用いて、その潜在的な治療効果と生体分子との相互作用を調査しています。

科学的研究の応用

Acid yellow 54 free acid has a wide range of applications in scientific research:

Chemistry: It is used as a dye in various chemical assays and analytical techniques.

Biology: The compound is employed in staining procedures to visualize biological samples under a microscope.

Medicine: Research studies utilize this compound to investigate its potential therapeutic effects and interactions with biological molecules.

Industry: It is used in the textile industry for dyeing fabrics and in the production of colored materials

作用機序

アシッドイエロー54遊離酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物のスルホニル基とヒドロキシル基により、タンパク質やその他の生体分子に結合して、その機能に影響を与えることが可能になります。 アゾ基は、酸化還元反応に参加して、細胞プロセスとシグナル伝達経路に影響を与える可能性があります .

類似の化合物との比較

アシッドイエロー54遊離酸は、ベンゼン環にスルホニル基とヒドロキシル基の両方が存在するなどの特定の構造的特徴により、ユニークです。類似の化合物には以下が含まれます。

4-スルホ安息香酸: スルホニル基を共有しますが、アゾ基とピラゾール部分がありません。

フェニルピラゾール: ピラゾール環を含みますが、ベンゼン環の置換パターンが異なります。

これらの構造上の違いは、アシッドイエロー54遊離酸の異なる化学的および物理的特性に貢献し、研究や産業における特定の用途に適しています。

類似化合物との比較

Acid yellow 54 free acid is unique due to its specific structural features, such as the presence of both sulfonyl and hydroxyl groups on the benzene ring. Similar compounds include:

4-sulfobenzoic acid: Shares the sulfonyl group but lacks the azo and pyrazole moieties.

Phenylpyrazoles: Contain the pyrazole ring but differ in the substitution pattern on the benzene ring.

Azo compounds: Have the azo group but may vary in other functional groups attached to the aromatic rings

These structural differences contribute to the distinct chemical and physical properties of acid yellow 54 free acid, making it suitable for specific applications in research and industry.

特性

CAS番号 |

68957-71-1 |

|---|---|

分子式 |

C18H16N4O9S2 |

分子量 |

496.5 g/mol |

IUPAC名 |

2-[[5-methyl-2-(2-methyl-4-sulfophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfobenzoic acid |

InChI |

InChI=1S/C18H16N4O9S2/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31) |

InChIキー |

CKYHLFDDWMUMHB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O |

正規SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O |

Key on ui other cas no. |

10127-05-6 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

同義語 |

2-(5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazol-4-ylazo)-4-sulfobenzoic acid 326203-A Acid Yellow 54 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)